molecular formula C21H22N4O3S B2893153 6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251606-50-4

6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2893153
CAS RN: 1251606-50-4
M. Wt: 410.49
InChI Key: GVKJILSVFNYMEW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural elements, including a phenyl group, a tetrahydropyridine ring, an isothiazolo[4,3-d]pyrimidine ring, and a dione group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydropyridine ring and the isothiazolo[4,3-d]pyrimidine ring suggests that this compound may have a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the dione group could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dione group could potentially affect its solubility and reactivity .

Scientific Research Applications

Synthesis Approaches

Research on compounds similar to the specified chemical structure often involves innovative synthesis techniques. For instance, the use of trifluoromethylated building blocks for creating pyrido[2,3-d]pyrimidine derivatives has been demonstrated, showcasing the utility of fluorine in enhancing the properties of heterocyclic compounds (Takahashi, Nagaoka, & Inoue, 2004). Additionally, microwave-assisted synthesis has been employed to efficiently produce isothiazolopyridines and related structures, highlighting the method's effectiveness in reducing reaction times and improving yields (Youssef, Azab, & Youssef, 2012).

Supramolecular Chemistry

The study of pyrimidine derivatives has extended into supramolecular chemistry, where novel pyrimidine-based ligands have been investigated for their ability to form hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). Such assemblies are crucial for developing materials with specific molecular recognition and self-assembly properties.

Potential Biological Activities

Research has also explored the antiviral activities of thiazolopyrimidine derivatives, particularly against human cytomegalovirus, demonstrating the potential of these compounds in therapeutic applications (Revankar, Ojwang, Mustain, Rando, De Clercq, Huffman, Drach, Sommadossi, & Lewis, 1998). This highlights the importance of heterocyclic chemistry in drug discovery and development processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future research directions for this compound could involve exploring its potential uses, optimizing its synthesis process, and studying its properties in more detail .

properties

IUPAC Name

6-butyl-3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-2-3-11-25-19(26)17-16(22-21(25)28)18(29-23-17)20(27)24-12-9-15(10-13-24)14-7-5-4-6-8-14/h4-9H,2-3,10-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKJILSVFNYMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC(=CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

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